Cas no 392246-23-0 ((2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile)

(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile structure
392246-23-0 structure
Product name:(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
CAS No:392246-23-0
MF:C15H10IN3O
MW:375.163875102997
CID:5994862
PubChem ID:6016062

(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
    • 1H-Benzimidazole-2-acetonitrile, α-[(5-iodo-2-furanyl)methylene]-1-methyl-
    • SR-01000005626-1
    • AKOS024575687
    • (E)-3-(5-iodofuran-2-yl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
    • 392246-23-0
    • F0327-0182
    • 3-(5-Iodofuran-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
    • (E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
    • SR-01000005626
    • Inchi: 1S/C15H10IN3O/c1-19-13-5-3-2-4-12(13)18-15(19)10(9-17)8-11-6-7-14(16)20-11/h2-8H,1H3
    • InChI Key: NNXCAPOGWWAFGQ-UHFFFAOYSA-N
    • SMILES: C1(C(=CC2=CC=C(I)O2)C#N)N(C)C2=CC=CC=C2N=1

Computed Properties

  • Exact Mass: 374.98686g/mol
  • Monoisotopic Mass: 374.98686g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 54.8Ų

Experimental Properties

  • Density: 1.67±0.1 g/cm3(Predicted)
  • Boiling Point: 509.3±60.0 °C(Predicted)
  • pka: 2.83±0.10(Predicted)

(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0327-0182-20μmol
(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
392246-23-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0327-0182-10mg
(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
392246-23-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0327-0182-15mg
(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
392246-23-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0327-0182-10μmol
(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
392246-23-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0327-0182-5μmol
(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
392246-23-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0327-0182-30mg
(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
392246-23-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0327-0182-40mg
(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
392246-23-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0327-0182-20mg
(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
392246-23-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0327-0182-50mg
(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
392246-23-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0327-0182-75mg
(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
392246-23-0 90%+
75mg
$208.0 2023-05-17

(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile Related Literature

Additional information on (2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile

Introduction to Compound with CAS No. 392246-23-0 and Its Applications in Chemical Biology

Chemical biology has witnessed significant advancements in the development of novel compounds that exhibit promising biological activities. Among these, the compound with the CAS number 392246-23-0 and the product name (2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile has garnered considerable attention due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules that integrate heterocyclic scaffolds with functional groups capable of interacting with biological targets in diverse ways.

The structural composition of this compound is highly intriguing, featuring a conjugated system that includes an alkyne moiety and a nitrile group, which are known for their ability to participate in various chemical reactions and biological interactions. The presence of an iodofuran substituent at the 5-position of the furan ring adds an additional layer of complexity, enabling potential interactions with enzymes or receptors that recognize iodinated aromatic compounds. Furthermore, the incorporation of a 1-methyl-1H-1,3-benzodiazol moiety at the 2-position of the prop-2-enenitrile backbone suggests that this compound may exhibit properties such as receptor binding affinity or modulatory effects on biological pathways.

In recent years, there has been a growing interest in the development of small molecules that can modulate neurological and inflammatory pathways. The benzodiazol scaffold, in particular, has been extensively studied for its potential role in affecting central nervous system function. The compound under discussion may leverage this scaffold to interact with specific binding sites on target proteins or receptors, potentially leading to therapeutic effects in conditions such as anxiety disorders or neuroinflammation. Preliminary studies have suggested that similar compounds containing benzodiazol moieties may exhibit anxiolytic-like effects, although further research is needed to fully elucidate the mechanisms of action.

The iodofuran component of this molecule also presents an interesting area for investigation. Iodinated furans have been explored in various contexts due to their ability to enhance metabolic stability and binding affinity. In medicinal chemistry, iodine atoms are often incorporated into drug candidates because they can improve pharmacokinetic properties and increase interactions with biological targets. The specific positioning of the iodine atom in this compound may influence its reactivity and selectivity, making it a valuable candidate for further derivatization and optimization.

The alkyne and nitrile groups present in the molecular structure offer additional opportunities for chemical modification. These functional groups can participate in various reactions such as cross-coupling reactions, which are widely used in synthetic organic chemistry to construct complex molecules. By modifying these groups, chemists can explore different derivatives of this compound, potentially uncovering new biological activities or improving pharmacological profiles. For instance, Suzuki-Miyaura cross-coupling reactions could be employed to introduce aryl or heteroaryl groups at the positions adjacent to the alkyne or nitrile moieties, thereby diversifying the chemical space explored by this compound.

Recent advancements in computational chemistry have also facilitated the design and optimization of novel compounds like this one. Molecular modeling techniques can be used to predict how this compound might interact with biological targets at the atomic level. By integrating experimental data with computational predictions, researchers can gain insights into the binding modes and potential efficacy of this molecule. This approach has been particularly valuable in identifying lead compounds for drug discovery programs, where high-throughput screening may not always provide a clear indication of biological activity.

The potential applications of this compound extend beyond traditional pharmaceuticals. In chemical biology research, such molecules serve as valuable tools for understanding biological processes at a molecular level. By studying how this compound interacts with cellular components, researchers can gain insights into signaling pathways and disease mechanisms. Additionally, it may be used as a scaffold for developing probes that can visualize or manipulate biological systems in real-time. This interdisciplinary approach is crucial for advancing our understanding of complex biological systems and developing innovative therapeutic strategies.

In conclusion, the compound with CAS number 392246-23-0, specifically named as (2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile, represents a promising candidate for further exploration in chemical biology and drug discovery. Its unique structural features and potential interactions with biological targets make it an attractive molecule for both academic research and industrial applications. As research continues to uncover new therapeutic opportunities, compounds like this one will play a crucial role in shaping the future of medicinal chemistry.

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